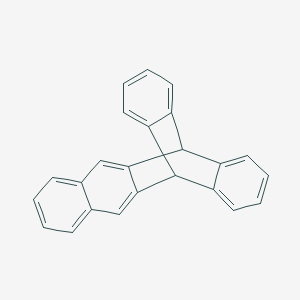
Benzotriptycene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. It is a highly strained molecule that contains three benzene rings fused together in a triangular shape, making it a challenging compound to synthesize. However, its unusual structure and properties have made it a promising candidate for various scientific research applications.
Mechanism Of Action
The mechanism of action of benzotriptycene is not well understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of the DNA or RNA double helix. This interaction can lead to changes in the structure and function of the DNA or RNA, which can have significant biological effects.
Biochemical And Physiological Effects
Benzotriptycene has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, inhibiting the growth of several types of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
Benzotriptycene has several advantages for use in lab experiments. Its unique structural and electronic properties make it a useful tool for studying the properties of organic materials. However, its complex synthesis method and high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on benzotriptycene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent.
In conclusion, benzotriptycene is a promising compound for various scientific research applications due to its unique structural and electronic properties. Although its synthesis method is complex and costly, its potential applications in organic electronics, biomedicine, and other areas make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesis Methods
The synthesis of benzotriptycene is a complex process that involves several steps. The most common method involves the reaction of 1,3,5-tribromo-2-nitrobenzene with sodium amide in liquid ammonia. The resulting product is then reduced using lithium aluminum hydride to form benzotriptycene. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and electrochemical methods.
Scientific Research Applications
Benzotriptycene has been used in various scientific research applications due to its unique structural and electronic properties. It has been studied extensively for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high electron mobility and stability make it an attractive candidate for use in these devices.
properties
CAS RN |
13395-89-6 |
|---|---|
Product Name |
Benzotriptycene |
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
InChI Key |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



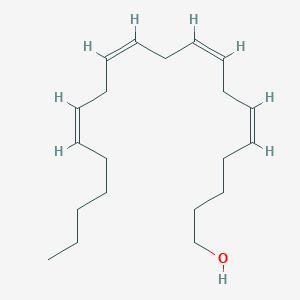

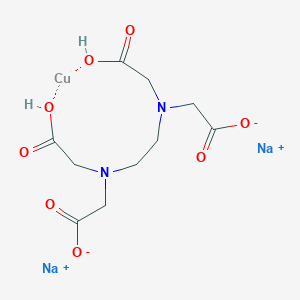


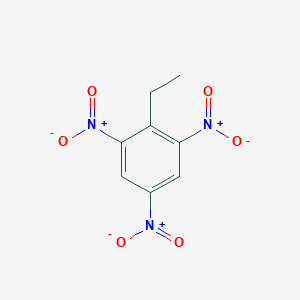




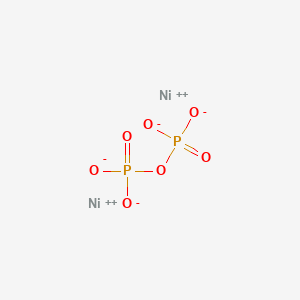


![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)